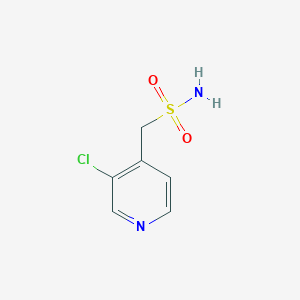

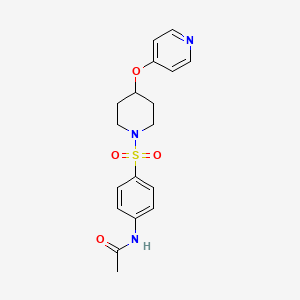

![molecular formula C17H15FN4O4S B2397020 4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-40-8](/img/structure/B2397020.png)

4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is connected to another benzene ring through an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the fluorophenyl group suggests that this compound might have interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and oxadiazole), an amide group, and a fluorophenyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide group, the oxadiazole ring, and the fluorophenyl group. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .科学的研究の応用

Fluorogenic Reagents for Thiols

One application is in the development of fluorogenic reagents for thiols. For instance, a study described the synthesis of 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent. This compound, similar in structure to the one you mentioned, shows negligible fluorescence by itself but fluoresces intensely when reacting with thiols. It was synthesized for more reactive and specific detection of thiols, offering several times higher reaction rates and improved fluorescence intensity in neutral and acidic media compared to its analogs. This makes it suitable for the quantitative determination of thiols in biological tissues using high-performance liquid chromatography with fluorometric detection (Toyo’oka et al., 1989).

Synthesis and Characterization for Biological Evaluation

Another study focused on the synthesis and characterization of various substituted benzamides for potential biological applications. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Anticancer Evaluation

Furthermore, the synthesis and anticancer evaluation of specific oxadiazole derivatives have been reported. These compounds, through a series of synthetic steps, demonstrated moderate to significant activity against breast cancer cell lines in vitro, highlighting their potential as anticancer agents (Salahuddin et al., 2014).

Molecular Structure and Biological Activity

Additionally, the synthesis, characterization, and biological activity of morpholine derivatives containing the oxadiazole moiety have been explored. One such compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial effectiveness, suggesting its utility in combating infectious diseases (Mamatha S.V et al., 2019).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been reported to act as fungicides, inhibiting sterol demethylation

Mode of Action

Based on its structural similarity to known fungicides, it may inhibit sterol demethylation, an essential process in fungal cell membrane synthesis . This inhibition could disrupt the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

The compound potentially affects the sterol biosynthesis pathway in fungi. Sterols are crucial components of fungal cell membranes, and their biosynthesis involves a series of enzymatic reactions, including demethylation . By inhibiting this process, the compound could disrupt the production of essential sterols, leading to impaired cell membrane function and ultimately cell death.

Result of Action

The potential result of the compound’s action is the disruption of fungal cell membrane synthesis, leading to cell death . This could make the compound effective against various fungal pathogens.

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-22(2)27(24,25)14-9-5-11(6-10-14)15(23)19-17-21-20-16(26-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXKMEFTNRPLJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

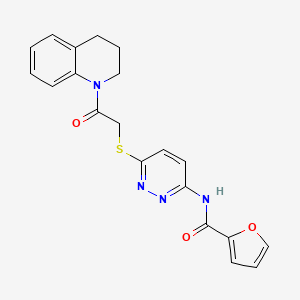

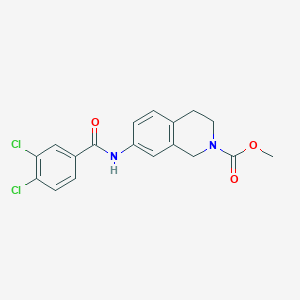

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

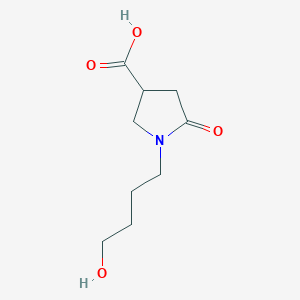

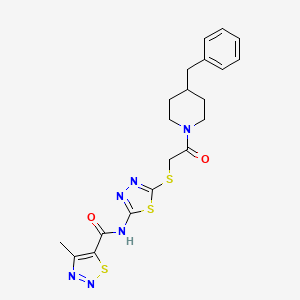

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

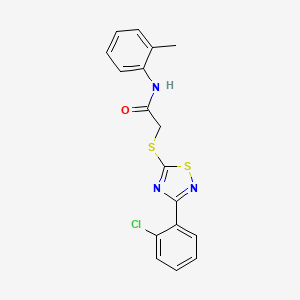

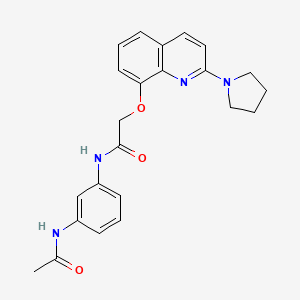

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)